molecular formula C11H13N3O5 B12290131 2'-C-ethynylcytidine

2'-C-ethynylcytidine

Cat. No.: B12290131
M. Wt: 267.24 g/mol
InChI Key: LMPQMWCSENOFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 2’-C-Ethynylcytidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of 2’-C-ethynylcytidine, each with potentially unique biological activities .

Mechanism of Action

2’-C-Ethynylcytidine exerts its effects by being metabolized into ethynylcytidine triphosphate within tumor cells. This metabolite competitively inhibits RNA polymerases I, II, and III, leading to the inhibition of RNA synthesis. This disruption in RNA synthesis activates RNase L, resulting in apoptosis of the cancer cells . The compound’s ability to inhibit multiple RNA polymerases makes it particularly effective against a wide range of cancers .

Comparison with Similar Compounds

Uniqueness: 2’-C-Ethynylcytidine stands out due to its potent inhibition of RNA polymerases and its ability to induce apoptosis through RNase L activation. Its unique ethynyl group also allows for specific chemical modifications, making it a versatile compound in both research and therapeutic applications .

Properties

IUPAC Name

4-amino-1-[3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5/c1-2-11(18)8(16)6(5-15)19-9(11)14-4-3-7(12)13-10(14)17/h1,3-4,6,8-9,15-16,18H,5H2,(H2,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPQMWCSENOFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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